Triphenyl((tetrahydrofuran-2-yl)methyl)phosphonium bromide
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Overview
Description
Triphenyl((tetrahydrofuran-2-yl)methyl)phosphonium bromide is an organophosphorus compound that features a phosphonium cation. This compound is known for its utility in organic synthesis, particularly in the Wittig reaction, which is a method used to convert carbonyl compounds into alkenes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenyl((tetrahydrofuran-2-yl)methyl)phosphonium bromide can be synthesized by reacting triphenylphosphine with tetrahydrofuran-2-ylmethyl bromide. The reaction typically occurs in a polar organic solvent under controlled temperature conditions to ensure the formation of the phosphonium salt.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Triphenyl((tetrahydrofuran-2-yl)methyl)phosphonium bromide can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: This compound can also participate in reduction reactions, typically involving reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, cyanides, and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
Triphenyl((tetrahydrofuran-2-yl)methyl)phosphonium bromide has diverse applications in scientific research:
Chemistry: Used as a reagent in the Wittig reaction to synthesize alkenes.
Biology: Employed in the study of phosphonium salts’ interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Triphenyl((tetrahydrofuran-2-yl)methyl)phosphonium bromide exerts its effects involves the formation of a stable phosphonium cation. This cation can interact with various molecular targets, facilitating reactions such as the Wittig reaction. The pathways involved often include nucleophilic attack on the phosphonium center, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium bromide: Another phosphonium salt used in similar reactions.
Triphenylphosphine oxide: A related compound that is often a byproduct in reactions involving phosphonium salts.
Uniqueness
Triphenyl((tetrahydrofuran-2-yl)methyl)phosphonium bromide is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in reactions where other phosphonium salts may not perform as well.
Properties
CAS No. |
18138-76-6 |
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Molecular Formula |
C23H24BrOP |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
oxolan-2-ylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C23H24OP.BrH/c1-4-12-21(13-5-1)25(19-20-11-10-18-24-20,22-14-6-2-7-15-22)23-16-8-3-9-17-23;/h1-9,12-17,20H,10-11,18-19H2;1H/q+1;/p-1 |
InChI Key |
MTVSGZLQXPBTHM-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(OC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
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